
4-(methylaminooxymethyl)-N-propan-2-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylaminooxymethyl)-N-propan-2-yl-benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with a methylaminooxymethyl group and a propan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylaminooxymethyl)-N-propan-2-yl-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Methylaminooxymethyl Group: The methylaminooxymethyl group can be introduced through a nucleophilic substitution reaction using a suitable methylating agent.
Addition of the Propan-2-yl Group: The propan-2-yl group can be added via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(methylaminooxymethyl)-N-propan-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methylaminooxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(methylaminooxymethyl)-N-propan-2-yl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(dimethylamino)methyl-N-propan-2-yl-benzamide
- 4-(methoxyamino)methyl-N-propan-2-yl-benzamide
- 4-(ethylamino)methyl-N-propan-2-yl-benzamide
Uniqueness
4-(methylaminooxymethyl)-N-propan-2-yl-benzamide is unique due to the presence of the methylaminooxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propriétés
Numéro CAS |
70379-96-3 |
|---|---|
Formule moléculaire |
C12H19ClN2O2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
4-(methylaminooxymethyl)-N-propan-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(2)14-12(15)11-6-4-10(5-7-11)8-16-13-3;/h4-7,9,13H,8H2,1-3H3,(H,14,15);1H |
Clé InChI |
ADBHTEGYNYPVEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)CONC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


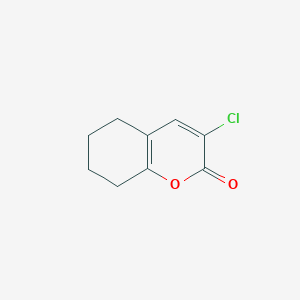

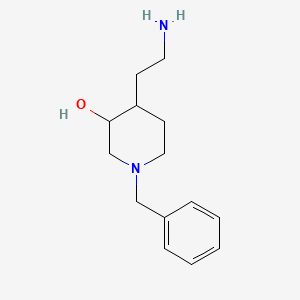
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
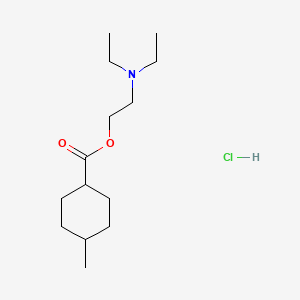
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
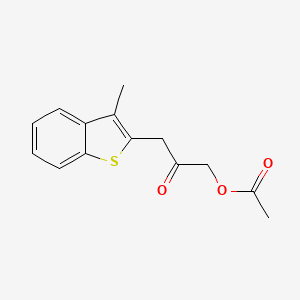


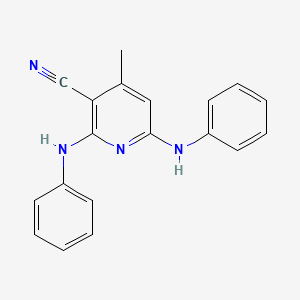

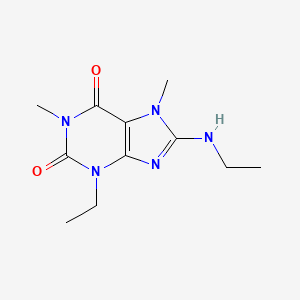
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
